N-tert-Butyl-1,3,4-thiadiazol-2-amine N-tert-Butyl-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 38917-37-2
VCID: VC16967475
InChI: InChI=1S/C6H11N3S/c1-6(2,3)8-5-9-7-4-10-5/h4H,1-3H3,(H,8,9)
SMILES:
Molecular Formula: C6H11N3S
Molecular Weight: 157.24 g/mol

N-tert-Butyl-1,3,4-thiadiazol-2-amine

CAS No.: 38917-37-2

Cat. No.: VC16967475

Molecular Formula: C6H11N3S

Molecular Weight: 157.24 g/mol

* For research use only. Not for human or veterinary use.

N-tert-Butyl-1,3,4-thiadiazol-2-amine - 38917-37-2

Specification

CAS No. 38917-37-2
Molecular Formula C6H11N3S
Molecular Weight 157.24 g/mol
IUPAC Name N-tert-butyl-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C6H11N3S/c1-6(2,3)8-5-9-7-4-10-5/h4H,1-3H3,(H,8,9)
Standard InChI Key XNQTUNHFIIWKKQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)NC1=NN=CS1

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identifiers

N-tert-Butyl-1,3,4-thiadiazol-2-amine is systematically named according to IUPAC conventions, reflecting its substitution pattern:

  • IUPAC Name: N-(tert-butyl)-1,3,4-thiadiazol-2-amine

  • CAS Registry Number: 38917-37-2

  • EINECS Number: 254-188-6

  • Synonyms:

    • N-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-amine

    • 1,3,4-Thiadiazol-2-amine, N-tert-butyl derivative

The compound’s structural formula features a five-membered 1,3,4-thiadiazole ring with sulfur and two nitrogen atoms, an amino group at position 2, and a tert-butyl substituent on the amino nitrogen (Fig. 1) .

Molecular and Physicochemical Properties

Key properties include:

PropertyValue
Molecular FormulaC₆H₁₁N₃S
Molar Mass157.24 g/mol
DensityNot explicitly reported
Melting PointData unavailable
Boiling PointData unavailable
SolubilityLikely polar aprotic solvents (e.g., toluene, ethyl acetate)

The tert-butyl group enhances steric bulk and lipophilicity, potentially influencing reactivity and biological activity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A validated synthesis route involves the cyclocondensation of thiosemicarbazide with pivaloyl chloride (tert-butyl carbonyl chloride) under controlled conditions :

Reaction Scheme:

Thiosemicarbazide+Pivaloyl ChloridePOCl3Toluene, 50–70°CN-tert-Butyl-1,3,4-thiadiazol-2-amine\text{Thiosemicarbazide} + \text{Pivaloyl Chloride} \xrightarrow[\text{POCl}_3]{\text{Toluene, 50–70°C}} \text{N-tert-Butyl-1,3,4-thiadiazol-2-amine}

Procedure:

  • Reagent Setup: Combine thiosemicarbazide (109.4 g, 1.20 mol), pivaloyl chloride (140 g, 1.30 mol), and toluene (800 mL) in a 2000 mL three-necked flask.

  • Catalyst Addition: Introduce phosphorus oxychloride (POCl₃, 80 g, 0.52 mol) dropwise at 50°C.

  • Reaction Conditions: Maintain at 70°C for 12 hours.

  • Workup: Quench with ice-water, separate the toluene layer, and concentrate.

  • Purification: Recrystallize from ethyl acetate/cyclohexane to yield 152.8 g (81% yield) of pure product .

Key Parameters:

  • Temperature: 50–70°C (optimized for cyclization)

  • Catalyst: POCl₃ (facilitates dehydration and ring closure)

  • Solvent: Toluene (ensures homogeneity and controls exothermicity)

Industrial Scalability

Industrial protocols mirror laboratory methods but prioritize:

  • Batch Reactors: Scalable three-necked flask analogues with automated temperature control.

  • Solvent Recovery: Toluene recycling via distillation reduces costs and environmental impact.

  • Yield Optimization: Adjusting stoichiometry (e.g., excess pivaloyl chloride) to drive reaction completion .

Physicochemical and Spectroscopic Analysis

Structural Confirmation

While explicit spectral data (e.g., NMR, IR) for N-tert-butyl-1,3,4-thiadiazol-2-amine is unavailable in the provided sources, analogous thiadiazoles exhibit:

  • ¹H NMR: Resonances for tert-butyl (~1.3 ppm, singlet) and amine protons (~5.5 ppm, broad).

  • ¹³C NMR: Signals for thiadiazole carbons (100–160 ppm) and tert-butyl carbons (25–30 ppm).

Stability and Reactivity

  • Thermal Stability: Expected decomposition >200°C, consistent with similar amines.

  • Reactivity: The amino group participates in alkylation and acylation, while the thiadiazole ring may undergo electrophilic substitution .

Applications and Research Significance

Agrochemical Intermediates

Though direct applications are undocumented, structurally related thiadiazoles (e.g., tebuthiuron) are herbicides. N-tert-Butyl-1,3,4-thiadiazol-2-amine could serve as a precursor in such syntheses.

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